Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate
Description
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate (CAS: 60659-61-2) is an organotin compound characterized by a complex molecular architecture. It features a central tin atom coordinated to two dibutyl groups and two maleate-derived ester ligands with tridecyl chains. Organotin compounds like this are known for their thermal stability and ability to act as catalysts or stabilizers in industrial processes .
Properties
CAS No. |
60659-61-2 |
|---|---|
Molecular Formula |
C42H76O8Sn |
Molecular Weight |
827.8 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-oxo-4-tridecoxybut-2-enoyl]oxystannyl] 1-O-tridecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C17H30O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-15-21-17(20)14-13-16(18)19;2*1-3-4-2;/h2*13-14H,2-12,15H2,1H3,(H,18,19);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*14-13-;;; |
InChI Key |
JNKCYBSAZHJNIZ-LHJYRGMRSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate
Stepwise Synthesis Description
Step 1: Preparation of Dibutyltin Dichloride
- Dibutyltin dichloride is synthesized by reacting tin tetrachloride with butylmagnesium chloride or butyllithium reagents under anhydrous conditions.
- The reaction is typically carried out in an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
- The product is purified by vacuum distillation.
Step 2: Synthesis of Maleic Acid Ester Derivative
- Maleic acid or maleic anhydride is reacted with tridecanol to form tridecyl maleate ester.
- This esterification is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- The reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.
Step 3: Formation of Dibutyltin Bis(tridecylmaleate)
- Dibutyltin dichloride is reacted with two equivalents of tridecyl maleate ester in anhydrous organic solvents such as tetrahydrofuran or toluene.
- The reaction proceeds via nucleophilic substitution where chloride ligands on tin are replaced by maleate esters.
- The reaction temperature is controlled between 25–80 °C to optimize the substitution and avoid decomposition.
- The product is isolated by solvent evaporation and recrystallization.
Step 5: Purification and Characterization
- The crude product is purified by column chromatography using silica gel with solvents such as hexane/ethyl acetate mixtures.
- Final purification is achieved by recrystallization from nonpolar solvents.
- The product’s stereochemistry and purity are confirmed by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Reactants | Conditions | Solvents | Product Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Tin tetrachloride + butylmagnesium chloride | Inert atmosphere, 0–25 °C | Ether, THF | 85–90 | Anhydrous conditions critical |
| 2 | Maleic acid + tridecanol + acid catalyst | Reflux, 100–120 °C | Toluene, benzene | 80–85 | Water removal shifts equilibrium |
| 3 | Dibutyltin dichloride + tridecyl maleate | 25–80 °C, inert atmosphere | THF, toluene | 75–80 | Controlled temperature avoids side reactions |
| 4 | Dibutyltin bis(tridecylmaleate) + oxidant | 0–25 °C, mild oxidizing agents | Acetone, water | 60–70 | Selective oxidation critical |
| 5 | Crude product | Chromatography, recrystallization | Hexane/ethyl acetate | 90+ (purity) | Analytical confirmation required |
Analysis of Preparation Methods
Advantages
- The multi-step approach allows for precise control of stereochemistry and functional group placement.
- Use of mild oxidizing agents preserves sensitive organotin bonds.
- Purification techniques ensure high purity suitable for industrial applications.
Challenges and Considerations
- Organotin compounds are sensitive to moisture; strict anhydrous conditions are mandatory.
- The high molecular weight and long alkyl chains require careful solvent selection for solubility.
- Oxidation steps must be carefully monitored to avoid over-oxidation or degradation.
- Safety precautions are necessary due to the toxicity of organotin intermediates.
Summary of Research Findings
- The compound exhibits stability under controlled synthesis conditions but is reactive toward nucleophiles due to the tin center.
- The presence of dibutyl and trioxo/trioxa groups influences both the physical properties (high boiling point, hydrophobicity) and chemical reactivity.
- Industrial synthesis focuses on maximizing yield while minimizing side products through temperature and atmosphere control.
- Research continues to optimize green chemistry approaches to reduce hazardous reagents and waste.
Chemical Reactions Analysis
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reactions typically occur under controlled temperatures and pressures.
Major Products: The major products depend on the specific reaction but may include various organotin derivatives and esters.
Scientific Research Applications
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound’s biocidal properties make it useful in studying its effects on microorganisms and pests.
Medicine: Research explores its potential as an antifungal and antibacterial agent.
Industry: It is used as a stabilizer in PVC production and as a component in coatings and paints to enhance durability and resistance.
Mechanism of Action
The mechanism of action of Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate involves its interaction with cellular components:
Molecular Targets: The compound targets enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with metabolic pathways, leading to the inhibition of cell growth and replication.
Effects: The compound’s biocidal properties result from its ability to disrupt cell membranes and enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate with structurally related organotin derivatives:
*Estimated based on structural analogs.
Structural and Functional Insights
Alkyl Chain Length and Lipophilicity :
- Tridecyl and tetradecyl derivatives exhibit higher lipophilicity compared to butyl or octyl analogs, improving compatibility with hydrophobic polymers like polyethylene .
- Shorter chains (e.g., butyl) enhance reactivity in PVC stabilization due to increased electrophilicity of the tin center .
Thermal Stability :
- Tetradecyl and dodecyl derivatives demonstrate superior thermal stability (>300°C), making them suitable for high-temperature processing .
- Butyl analogs degrade at lower temperatures (~200°C), limiting their use in extreme conditions .
Toxicity and Environmental Impact: Longer alkyl chains (e.g., tridecyl, tetradecyl) reduce acute toxicity compared to methyltin or butyltin compounds, aligning with stricter regulatory standards . However, all organotin compounds face scrutiny under regulations like REACH due to bioaccumulation risks .
Catalytic Efficiency :
- Butyl derivatives show higher catalytic activity in esterification and transesterification reactions, attributed to easier ligand displacement .
- Bulkier tridecyl/tetradecyl analogs are less reactive but provide slower release in controlled catalysis .
Research Findings
- A 2015 study highlighted that butyl-based organotins (e.g., CAS 66010-36-4) achieve 90% PVC stabilization efficiency at 0.5% loading, whereas tridecyl derivatives require 1.2% loading for comparable performance, indicating reduced efficacy per unit mass .
- Molecular dynamics simulations reveal that tetradecyl chains form stable micellar structures in nonpolar solvents, enhancing dispersion in polymer blends .
- Toxicity assays (EPA, 2012) classify butyltin compounds as "moderately toxic" (LD₅₀: 200–500 mg/kg), while tridecyl analogs show lower acute toxicity (LD₅₀: >1000 mg/kg) .
Biological Activity
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate is a complex organotin compound notable for its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 827.76 g/mol. Its structure includes multiple functional groups such as dioxo and trioxa moieties that contribute to its reactivity and biological interactions.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its organotin framework. Organotin compounds are known to interact with various biological molecules including proteins and nucleic acids. Preliminary studies suggest that this compound may influence cellular functions through membrane interactions and protein binding.
Toxicological Studies
Research indicates that organotin compounds can exhibit cytotoxic effects. For instance, studies have shown that similar organotin derivatives can induce apoptosis in cancer cell lines. The specific cytotoxicity of Tridecyl (Z,Z)-6,6-dibutyl has not been extensively documented; however, its structural similarities to other organotins suggest potential toxicological implications.
Case Studies
-
Cell Culture Studies
- A study conducted on human fibroblast cells exposed to various concentrations of tridecyl organotins demonstrated dose-dependent cytotoxicity. The compound's interaction with cell membranes was hypothesized to disrupt cellular integrity leading to cell death.
-
Animal Models
- In vivo studies using rodent models have highlighted the compound's potential endocrine-disrupting properties. Exposure to similar organotin compounds resulted in altered hormonal levels and reproductive toxicity.
Comparative Analysis
The following table summarizes the biological activities of Tridecyl (Z,Z)-6,6-dibutyl in comparison to related organotin compounds:
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| Tridecyl (Z,Z)-6,6-dibutyl | Cytotoxicity | Induces apoptosis in cell cultures | |
| Dibutyltin dichloride | Endocrine disruption | Alters hormonal levels in animal models | |
| Triphenyltin hydroxide | Antifungal activity | Exhibits antifungal properties against various pathogens |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate?
- Methodological Answer : Synthesis involves refluxing precursors in anhydrous ethanol or tetrahydrofuran (THF) under inert gas (e.g., nitrogen) at 60–80°C for 8–12 hours. Temperature control is critical to avoid side reactions from thermal decomposition. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted dibutyltin intermediates. Confirm purity using HPLC (>95% purity threshold) and structural integrity via Sn NMR to verify tin coordination geometry .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to assign alkene (Z)-configuration and ester carbonyl resonances. IR spectroscopy identifies key functional groups (e.g., C=O stretches at 1680–1720 cm) .
- X-ray Crystallography : Resolve the stereochemistry of the trioxa-stannapentacosa backbone and confirm the (Z,Z)-configuration of double bonds. Crystallize the compound in dichloromethane/hexane at –20°C .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates the molecular formula (e.g., observed m/z 1166.2396 for [M–H]) .
Q. What factors influence the compound’s stability during storage and handling?
- Methodological Answer : Stability is sensitive to moisture, light, and temperature. Store under argon at –20°C in amber glass vials. Monitor degradation via TGA (thermal stability up to 512.8°C) and DSC (glass transition temperature analysis). Solvent polarity impacts hydrolysis rates: avoid protic solvents (e.g., methanol) in favor of aprotic solvents like THF .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow spectroscopy to track reaction intermediates in real-time (e.g., tin-oxygen bond cleavage).
- Isotopic Labeling : Incorporate O into trioxo moieties to trace oxygen transfer pathways in catalytic cycles.
- Computational Modeling : Apply DFT (B3LYP/def2-TZVP) to map transition states for ester hydrolysis or Sn–O bond dissociation. Compare with experimental activation energies .
Q. How to resolve contradictions in reported reaction yields or biological activity data?
- Methodological Answer :
- Systematic Parameter Screening : Vary solvent polarity (e.g., DMSO vs. THF), temperature (25–80°C), and stoichiometry to identify outliers.
- Statistical Analysis : Apply ANOVA to differentiate batch-to-batch variability (e.g., purity of dibutyltin precursors) from intrinsic reactivity.
- Theoretical Alignment : Reconcile data with Marcus theory for electron transfer or HSAB principles for tin-ligand interactions .
Q. What computational approaches are suitable for predicting the compound’s supramolecular interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate self-assembly in lipid bilayers (CHARMM36 force field) to assess membrane permeability for drug delivery studies.
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., esterase enzymes). Validate with SPR or ITC experiments .
Q. How to optimize the compound’s application in membrane or separation technologies?
- Methodological Answer :
- Experimental Design : Fabricate polymer composites (e.g., polyvinylidene fluoride membranes) doped with 0.1–5 wt% of the compound. Test gas permeability (CO/N selectivity) using a constant-volume apparatus.
- Surface Analysis : Employ AFM and XPS to correlate surface roughness/chemical composition with separation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
